molecular formula C18H28N2O3 B11809230 tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B11809230
M. Wt: 320.4 g/mol
InChI Key: YNYQLIITZMYVOE-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is a carbamate-protected piperidine derivative featuring a 4-methoxyphenyl substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, making it a versatile scaffold for drug discovery .

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-6-8-15(22-5)9-7-14/h6-9,19H,10-13H2,1-5H3

InChI Key

YNYQLIITZMYVOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(4-methoxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Activity

Research indicates that piperidine derivatives, including tert-butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, exhibit antiviral properties. These compounds have been shown to inhibit neuraminidase, an enzyme critical for the replication of viruses such as influenza .

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory pathways. It has demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for treating inflammatory diseases.

Antibacterial Properties

The antibacterial activity of piperidine derivatives has been evaluated against various bacterial strains. Some studies have shown promising results against Gram-positive bacteria, although further research is needed to establish the specific efficacy of this compound.

Case Study: PD-L1 Inhibition

A study explored the biological activity of several piperidine derivatives, including this compound, focusing on its role as a PD-L1 inhibitor. Results indicated that it could significantly enhance immune responses in mouse splenocytes exposed to recombinant PD-L1, suggesting its potential as an immunotherapeutic agent .

Case Study: Cytotoxicity in Cancer Cells

In vitro assays tested the compound against various cancer cell lines, revealing dose-dependent cytotoxicity with effective inhibition of cell proliferation at low nanomolar concentrations. This aligns with findings on similar piperidine compounds that have shown significant anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with tert-butyl carbamate under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl (4-(4-Methoxybenzyl)piperidin-4-yl)(methyl)carbamate
  • Structure : Differs by a 4-methoxybenzyl group instead of 4-methoxyphenyl.
  • Molecular Formula : C₁₉H₃₀N₂O₃ (same as target compound).
  • Molecular Weight : 334.45 g/mol.
  • CAS No.: 1779130-16-3.
  • Applications: Used in kinase inhibitor synthesis.
tert-Butyl [4-(2-Methoxyphenyl)piperidin-4-yl]methylcarbamate
  • Structure : 2-Methoxyphenyl substituent (ortho vs. para position).
  • Molecular Formula : C₁₈H₂₈N₂O₃.
  • Molecular Weight : 320.43 g/mol.
  • CAS No.: 1158750-87-6.
  • Key Difference : The ortho-methoxy group may reduce electronic conjugation and increase steric hindrance, impacting receptor interactions .
tert-Butyl (4-(2-Methoxyethyl)piperidin-4-yl)(methyl)carbamate
  • Structure : 2-Methoxyethyl substituent instead of aromatic groups.
  • Molecular Formula : C₁₄H₂₈N₂O₃.
  • Molecular Weight : 272.38 g/mol.
  • CAS No.: 1774897-54-7.
  • Applications : The aliphatic chain improves solubility but reduces aromatic stacking interactions in biological targets .

Functional Group Modifications

tert-Butyl ((4-(Hydroxymethyl)piperidin-4-yl)methyl)carbamate
  • Structure : Hydroxymethyl group replaces the 4-methoxyphenyl.
  • Molecular Formula : C₁₂H₂₄N₂O₃.
  • Molecular Weight : 244.33 g/mol.
  • CAS No.: 493026-47-4.
  • Applications : Used as a versatile scaffold for further functionalization via hydroxyl group reactions (e.g., esterification, oxidation) .
tert-Butyl (1-(Piperidin-4-ylmethyl)piperidin-4-yl)carbamate
  • Structure : Bipiperidine core with a methylene linker.
  • Molecular Formula : C₁₆H₃₁N₃O₂.
  • Molecular Weight : 297.43 g/mol.
  • CAS No.: 220032-43-8.
  • Applications : Bipiperidine structures are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Trifluoromethylphenyl Derivatives

tert-Butyl ((4-(4-(Trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate
  • Structure : 4-Trifluoromethylphenyl substituent.
  • Molecular Formula : C₁₈H₂₅F₃N₂O₂.
  • Molecular Weight : 370.40 g/mol.
  • CAS No.: 634465-51-3.
  • Key Feature : The electron-withdrawing CF₃ group enhances metabolic stability and binding to hydrophobic pockets in enzymes .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications
Target Compound 4-(4-Methoxyphenyl) C₁₉H₃₀N₂O₃ 334.45 1779130-16-3 Kinase inhibitor intermediate
4-Methoxybenzyl Analog 4-Methoxybenzyl C₁₉H₃₀N₂O₃ 334.45 1779130-16-3 Kinase inhibitor synthesis
2-Methoxyphenyl Analog 2-Methoxyphenyl C₁₈H₂₈N₂O₃ 320.43 1158750-87-8 Receptor antagonist studies
2-Methoxyethyl Analog 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 1774897-54-9 Solubility-enhanced scaffolds
Hydroxymethyl Derivative Hydroxymethyl C₁₂H₂₄N₂O₃ 244.33 493026-47-4 Functionalizable intermediate
Trifluoromethylphenyl Derivative 4-(Trifluoromethyl)phenyl C₁₈H₂₅F₃N₂O₂ 370.40 634465-51-3 Metabolic stability optimization

Biological Activity

Introduction

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, also referred to by its CAS number 163271-08-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18H28N2O3
  • Average Mass : 320.43 g/mol
  • Structure : The compound features a tert-butyl group, a piperidine ring, and a methoxyphenyl moiety, which are significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Cholinesterases

Research indicates that carbamate compounds often exhibit inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

  • IC50 Values : Studies on related carbamates have shown IC50 values ranging from 1.60 µM to over 300 µM for AChE and BChE inhibition . Although specific IC50 values for this compound are not available, the structural similarities suggest potential activity in this domain.

2. Neuroprotective Effects

The presence of the methoxy group is believed to enhance the neuroprotective properties of the compound. Research on similar compounds has demonstrated their ability to reduce oxidative stress and improve synaptic function, which is vital for maintaining cognitive health.

3. Analgesic Properties

Compounds with similar structures have been studied for their analgesic effects. The piperidine moiety is often associated with pain relief mechanisms, potentially through modulation of opioid receptors or other pain pathways.

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological activities of related compounds:

Study FocusFindings
Cholinesterase InhibitionCompounds similar to this compound showed significant AChE inhibition with varying selectivity for BChE .
NeuroprotectionCertain derivatives exhibited protective effects against neurodegeneration in in vitro models, suggesting potential therapeutic applications .
Analgesic ActivityResearch indicates that piperidine derivatives can modulate pain pathways effectively .

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